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Introduction
FP-21399 is an investigational antiretroviral agent developed by Lexigen Pharmaceuticals,

formerly Fuji ImmunoPharmaceuticals. Identified through a screening program of compounds

originally intended for photographic use, FP-21399 is a bis-azo or bis(disulfonaphthalene)

derivative that functions as a human immunodeficiency virus (HIV) fusion inhibitor.[1] It

prevents HIV from entering and infecting host cells, a mechanism distinct from the more

common reverse transcriptase and protease inhibitors. This guide provides a detailed overview

of the available pharmacological and toxicological data on FP-21399, compiled from preclinical

and Phase I/II clinical studies.

Pharmacology
Mechanism of Action
FP-21399 exerts its anti-HIV effect by blocking the viral entry process.[2] The primary target of

FP-21399 is the gp120 surface glycoprotein of the HIV envelope. Specifically, it interferes with

the V3 loop of gp120, a critical region for co-receptor binding.[1] This interaction prevents the

conformational changes in the HIV envelope glycoproteins necessary for fusion with the host

cell membrane. By obstructing the interaction with the CXCR4 and CCR5 co-receptors, FP-
21399 effectively halts viral entry into CD4+ T-cells.[1] A notable characteristic of FP-21399 is
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its affinity for and concentration in the lymph nodes, which are significant reservoirs for HIV

replication.[1]
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Mechanism of HIV-1 Entry Inhibition by FP-21399

In Vitro Activity
FP-21399 has demonstrated potent antiviral activity against a variety of clinical and laboratory

strains of HIV, including those resistant to zidovudine (AZT).[1]

Parameter Value Cell Lines/Strains

IC90 0.46 - 5.5 µg/mL Various HIV-1 strains

Table 1: In Vitro Anti-HIV Activity of FP-21399[2]

Clinical Pharmacology & Pharmacokinetics
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Phase I clinical trials were conducted to evaluate the safety, tolerability, and pharmacokinetics

of intravenously administered FP-21399 in HIV-1 infected patients with CD4+ cell counts

between 50 and 400 cells/µL.[2]

Parameter Description

Dosing Regimens Single Dose: 0.9, 1.7, 2.8, and 4.2 mg/kg

Repeated Dose: 1, 2, and 3 mg/kg once weekly

for 4 weeks

Pharmacokinetics
Plasma levels were linear with the administered

dose.

Elimination Half-life: ~4 hours

Terminal Half-life: 1.5 - 2 days (representing

redistribution and tissue clearance)

Table 2: Clinical Pharmacokinetic Parameters of FP-21399[2]

Clinical Efficacy
In a Phase I dose-escalation trial involving 13 patients receiving weekly infusions, some

positive effects on virologic and immunologic markers were observed.[1]

Efficacy Outcome Result

CD4+ Cell Count Increase
9 of 13 patients (69%) showed an increase of at

least 15% over baseline.

Viral Load Decrease (≥1 log)
2 of 13 patients (15%) showed a decrease of 1

log (90%).

Viral Load Below Quantification

2 of 13 patients (15%) with low baseline viral

loads decreased to below the limit of

quantification.

Table 3: Phase I Clinical Efficacy of FP-21399 (Repeated-Dose Cohort)[1]
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It is important to note that while peak plasma levels of FP-21399 exceeded the in vitro IC50

values, repeated weekly dosing did not lead to a significant reduction in viral load across the

study population.[3] Phase II studies were initiated to further explore the immunologic and

virologic activity of the compound.[1]

Toxicology
Preclinical toxicology studies were conducted in rodents and dogs. These studies indicated a

favorable safety profile, with no significant toxicity observed at dose levels equivalent to the

highest doses administered in the Phase I clinical trial.[2] One of the advantages of FP-21399
is its proposed lower toxicity compared to reverse transcriptase inhibitors, as it does not need

to enter cells to exert its antiviral effect.[1]

Study Type Species Findings

Preclinical Toxicology Rodents, Dogs

No toxicity observed at doses

equivalent to the highest

clinical trial doses.

Table 4: Summary of Preclinical Toxicology Findings for FP-21399[2]

Note: Specific LD50 and NOAEL (No-Observed-Adverse-Effect Level) values are not publicly

available.

Clinical Safety and Tolerability
In the Phase I clinical trial, FP-21399 was generally well-tolerated. The most frequently

reported adverse events were transient and dose-dependent.[2]

Adverse Event Description

Urine and Skin Discoloration

Transient appearance of drug- or metabolite-

related color in the urine and skin. This effect

was dose-dependent.

Table 5: Most Frequent Adverse Events in Phase I Clinical Trial of FP-21399[2]
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Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of FP-21399 are not fully

available in the public domain. However, based on the published literature, the following

methodologies were employed.

In Vitro Anti-HIV Activity Assay (General Methodology)
While the specific protocol for FP-21399 is not detailed, a typical in vitro anti-HIV assay to

determine IC50/IC90 values would involve the following steps:

Cell Culture: Propagation of a suitable host cell line (e.g., MT-4, CEM-SS) susceptible to HIV

infection.

Drug Preparation: Serial dilutions of FP-21399 are prepared in culture medium.

Infection: Cells are infected with a known titer of an HIV-1 laboratory strain or clinical isolate

in the presence of varying concentrations of FP-21399. Control wells with no drug are

included.

Incubation: The infected cells are incubated for a period of 3-7 days to allow for viral

replication.

Quantification of Viral Replication: The extent of viral replication is measured using methods

such as:

p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the

culture supernatant.

Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme.

Syncytia Formation: Counting the number of multinucleated giant cells (syncytia) formed

due to viral fusion activity.

Data Analysis: The percentage of inhibition of viral replication at each drug concentration is

calculated relative to the no-drug control. The IC90 (the concentration of the drug that inhibits

90% of viral replication) is determined by plotting the percentage of inhibition against the

drug concentration.
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Generalized Workflow for In Vitro Anti-HIV Assay

Phase I Clinical Trial Protocol
The Phase I study of FP-21399 was a dose-escalation trial in HIV-1 infected patients.

Participants: 34 HIV-1 infected patients with CD4+ cell counts of 50-400 cells/µL.

Concomitant antiretroviral therapy was permitted.

Study Design:
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Regimen 1 (Single Dose): Intravenous infusion of FP-21399 over 1 hour at dose levels of

0.9, 1.7, 2.8, and 4.2 mg/kg.

Regimen 2 (Repeated Dose): Intravenous infusion of FP-21399 over 1 hour, administered

once weekly for 4 consecutive weeks at dose levels of 1, 2, and 3 mg/kg.

Assessments:

Safety: Monitoring of adverse events, clinical laboratory tests.

Pharmacokinetics: Plasma samples were collected at various time points to determine

drug concentrations.

Efficacy: CD4+ cell counts and HIV-1 viral load were measured at baseline and throughout

the study.

Regimen 1: Single Dose Regimen 2: Repeated Dose

Patient Screening
(HIV+, CD4: 50-400)

Enrollment (n=34)

Dose Escalation Cohorts
(0.9, 1.7, 2.8, 4.2 mg/kg)

Dose Escalation Cohorts
(1, 2, 3 mg/kg weekly x 4)

Follow-up Visits
(Days 1, 8, 15, 22, 60)

Assessments at each visit:
- Safety (Adverse Events)

- Pharmacokinetics (Plasma Samples)
- Efficacy (CD4 Count, Viral Load)

Follow-up Visits
(Days 1, 8, 15, 22, 29, 50, 78)
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Phase I Clinical Trial Workflow for FP-21399

Conclusion
FP-21399 is an HIV fusion inhibitor that demonstrated potent in vitro activity against various

HIV-1 strains and a favorable preclinical safety profile. Early clinical development showed the

drug to be well-tolerated, with some evidence of immunologic and virologic activity in a subset

of patients. However, the lack of a significant overall reduction in viral load in the Phase I study

may have posed challenges for its continued development. The information available in the

public domain is limited, and further studies would be necessary to fully define the therapeutic

potential of FP-21399 in the treatment of HIV infection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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